isopropyl 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate
Description
Isopropyl 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate is a synthetic benzazepine derivative characterized by a 1,2-dihydro-3H-3-benzazepin-2-one core substituted with 7,8-dimethoxy groups and an isopropyl acetate side chain. Its crystallographic data, if available, would typically be refined using programs like SHELXL, a widely trusted tool for small-molecule structure determination . The isopropyl ester group likely enhances lipophilicity, improving membrane permeability compared to non-esterified analogs.
Properties
Molecular Formula |
C17H21NO5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
propan-2-yl 2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetate |
InChI |
InChI=1S/C17H21NO5/c1-11(2)23-17(20)10-18-6-5-12-7-14(21-3)15(22-4)8-13(12)9-16(18)19/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
OAKXEEAILKFDNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CN1C=CC2=CC(=C(C=C2CC1=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
Isopropyl 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of isopropyl 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 3-benzazepine derivatives, which share a bicyclic framework but differ in substituents and side chains. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected 3-Benzazepine Derivatives
| Compound Name | Substituents (R1, R2, R3) | Molecular Weight (g/mol) | Solubility (LogP) | Pharmacological Activity |
|---|---|---|---|---|
| Target Compound | R1=7,8-diOMe, R2=O, R3=isopropyl acetate | ~363.4 | ~2.1 (estimated) | Potential dopamine D1 modulation |
| 7,8-Dimethoxy-3-benzazepin-2-one | R1=7,8-diOMe, R2=O, R3=H | ~276.3 | ~0.8 | Weak receptor binding |
| 3-(Propionyl)-7-methoxybenzazepin-1-one | R1=7-OMe, R2=O, R3=propionyl | ~317.3 | ~1.6 | Moderate serotonin affinity |
| 3-Benzazepine-2-carboxylic acid ethyl ester | R1=H, R2=O, R3=ethyl ester | ~289.3 | ~1.9 | Improved bioavailability vs. acid |
Key Findings:
The isopropyl ester group contributes to higher LogP (~2.1) versus the carboxylic acid derivative (LogP ~0.8), suggesting better tissue penetration .
Pharmacological Activity :
- Analogs lacking the ester group (e.g., 7,8-Dimethoxy-3-benzazepin-2-one) show reduced activity, likely due to poor cellular uptake.
- Ethyl or propionyl esters (e.g., 3-Benzazepine-2-carboxylic acid ethyl ester) exhibit intermediate potency, indicating steric and electronic tuning of the ester moiety is critical for target engagement.
Structural Insights :
- Crystallographic studies of related compounds, refined using SHELXL, reveal that the benzazepine core adopts a planar conformation, while ester substituents introduce steric bulk that may influence binding pocket interactions .
Biological Activity
Isopropyl 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H17N O4
- Molecular Weight : 273.30 g/mol
- IUPAC Name : this compound
The compound contains a benzazepine core, which is known for various pharmacological activities, including antitumor and anti-inflammatory properties.
Antitumor Activity
Recent studies have indicated that derivatives of benzazepine compounds exhibit significant antitumor activity. For instance, a related compound demonstrated potent anti-proliferative effects against several tumor cell lines such as SK-BR-3, MDA-MB-231, HCT-116, and SW480. The mechanism involved the enhancement of reactive oxygen species (ROS) levels which led to apoptosis through the activation of proteins like Bax and cleaved-caspase 3 .
Mechanistic Studies
Mechanistic studies reveal that the biological activity of this compound may involve:
- Inhibition of Thioredoxin Reductase (TrxR) : This enzyme plays a crucial role in maintaining cellular redox balance. Inhibition leads to increased ROS levels.
- Induction of Apoptosis : The increase in ROS triggers apoptotic pathways, which are critical for eliminating cancer cells.
Anti-inflammatory Properties
Benzazepine derivatives have also been studied for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This could be particularly relevant in conditions such as arthritis or other chronic inflammatory diseases.
Neuroprotective Effects
Some studies suggest that benzazepine derivatives possess neuroprotective effects, potentially offering benefits in neurodegenerative diseases. They may exert these effects by modulating neurotransmitter levels and protecting neurons from oxidative stress.
Study 1: Antitumor Efficacy
In a study examining the efficacy of various benzazepine derivatives, compound 8c was identified as particularly potent against HCT116 cells. The study highlighted the importance of structural modifications in enhancing biological activity and suggested further investigation into the structure-activity relationship (SAR) for optimizing therapeutic efficacy .
Study 2: Inflammation Model
Another study utilized an animal model to assess the anti-inflammatory effects of a related benzazepine derivative. Results indicated a significant reduction in inflammation markers compared to controls, suggesting potential therapeutic applications in inflammatory diseases.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
